N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxin moiety with a pyrazolopyridine core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolopyridine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin moiety . This intermediate is then coupled with a pyrazolopyridine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a cholinesterase inhibitor for treating Alzheimer’s disease.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin moiety and has been studied for its antibacterial properties.
6-Acetyl-1,4-benzodioxane: Another compound with a benzodioxin core, known for its use in organic synthesis.
Uniqueness
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxin moiety with a pyrazolopyridine core.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-26-21-17(13-23-26)16(12-18(25-21)14-5-3-2-4-6-14)22(27)24-15-7-8-19-20(11-15)29-10-9-28-19/h2-8,11-13H,9-10H2,1H3,(H,24,27) |
InChI Key |
SVVNQZXVRKROCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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